Lenampicillin is a prodrug of ampicillin, designed to enhance oral absorption. [, , , , , , ] It belongs to the penicillin group of β-lactam antibiotics. [, ] Lenampicillin itself is inactive, but it is rapidly hydrolyzed to ampicillin in vivo, which is responsible for its antimicrobial activity. [, , ]
Synthesis Analysis
One method of synthesizing 4,5-dimethyl-1,3-dioxol-2-one, a key intermediate in the synthesis of Lenampicillin hydrochloride, involves reacting acetoin with bis(trichloromethyl) carbonate in the presence of a suitable organic solvent. [] This method aims to be safer and more environmentally friendly compared to using phosgene. []
Chemical Reactions Analysis
Lenampicillin undergoes rapid hydrolysis to ampicillin in vivo. [, ] The primary site of hydrolysis appears to be the intestinal wall, although it is also hydrolyzed in blood and the liver. [] The hydrolysis process liberates ampicillin and the promoiety, which is further metabolized. [, ]
The promoiety of Lenampicillin undergoes a series of metabolic reactions, including oxidation and reduction. [] The identified metabolites include diacetyl, acetoin, and 2,3-butanediol. [] The primary metabolite found in peripheral plasma is 2,3-butanediol, while acetoin is the major metabolite in portal plasma shortly after administration. [] These findings suggest that acetoin is primarily formed in intestinal tissues and subsequently converted to 2,3-butanediol in the liver. []
Mechanism of Action
Lenampicillin itself does not possess intrinsic antibacterial activity. [, , ] Its mechanism of action relies on the in vivo hydrolysis to ampicillin. [, , ] Ampicillin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by interfering with penicillin-binding proteins (PBPs). [, ] This inhibition disrupts the cross-linking of peptidoglycans, weakening the cell wall and ultimately leading to bacterial cell death. [, ]
Applications
Drug absorption and metabolism: Lenampicillin serves as a model compound for studying prodrug strategies to enhance oral bioavailability. [, , , ] Its rapid hydrolysis and distinct pharmacokinetic profile compared to ampicillin provide insights into prodrug design principles. [, , , ]
Intestinal metabolism and transport: Research utilizing Caco-2 cells, a model for intestinal epithelium, has investigated the absorption, metabolism, and interaction of Lenampicillin with drug transporters like P-glycoprotein. [, ] These studies provide valuable information for understanding drug disposition in the gut.
Future Directions
Further exploration of Lenampicillin's interaction with drug transporters: More detailed investigation into the interaction of Lenampicillin and its metabolites with efflux and influx transporters in the intestine could provide a deeper understanding of its absorption kinetics and potentially lead to more effective prodrug designs. []
Investigating the potential of Lenampicillin as a tool to study carboxymethylenebutenolidase: Considering the recent discovery of human carboxymethylenebutenolidase (CMBL) as the primary enzyme responsible for Lenampicillin's bioactivation, further research could explore its utility as a tool to study CMBL function and its role in drug metabolism. []
Related Compounds
Ampicillin
Compound Description: Ampicillin is a β-lactam antibiotic belonging to the aminopenicillin class. It functions by inhibiting bacterial cell wall synthesis, leading to bacterial cell death. Ampicillin is commonly used to treat various bacterial infections. [, , , , , , , , , , ]
Relevance: Ampicillin is the active metabolite of Lenampicillin. Lenampicillin itself is a prodrug, meaning it is inactive until metabolized in the body into Ampicillin. After oral administration, Lenampicillin is rapidly hydrolyzed to Ampicillin, which is responsible for its antimicrobial activity. Lenampicillin was developed to improve the oral absorption of Ampicillin. [, , , , , , , , , , ]
Bacampicillin
Compound Description: Bacampicillin is another prodrug of Ampicillin. Similar to Lenampicillin, it exhibits improved oral bioavailability compared to Ampicillin. [, , , ]
Relevance: Bacampicillin and Lenampicillin are both ester prodrugs of Ampicillin, designed to enhance its oral absorption. They are structurally related, differing in the esterifying group attached to the Ampicillin molecule. Both compounds are discussed in the context of comparing their pharmacokinetic properties and efficacy to Ampicillin. [, , , ]
Amoxicillin
Compound Description: Amoxicillin is a β-lactam antibiotic closely related to Ampicillin. It shares a similar mechanism of action, inhibiting bacterial cell wall synthesis, and is used to treat a variety of bacterial infections. [, , , , ]
Relevance: Amoxicillin serves as a control drug in several studies investigating the pharmacokinetics and efficacy of Lenampicillin. While structurally similar to Ampicillin and Lenampicillin, Amoxicillin possesses a different substituent on the penicillin nucleus, influencing its pharmacological properties. These studies compare the absorption, distribution, metabolism, and excretion (ADME) profiles of Lenampicillin and Amoxicillin to assess the potential advantages of the prodrug. [, , , , ]
Talampicillin
Compound Description: Talampicillin is another prodrug of Ampicillin that improves oral absorption and bioavailability compared to Ampicillin. []
Relevance: Similar to Bacampicillin, Talampicillin is an ester prodrug of Ampicillin, aiming to enhance its oral absorption. The research compares the efficacy, safety, and clinical utility of Lenampicillin and Talampicillin in treating oral infections, highlighting the significance of prodrug design for optimizing therapeutic outcomes. []
Pivampicillin
Compound Description: Pivampicillin, an ester prodrug of Ampicillin, is designed for enhanced oral bioavailability compared to Ampicillin. []
Relevance: Pivampicillin and Lenampicillin are both prodrugs of Ampicillin, specifically ester derivatives. They are discussed in a study comparing the luminal degradation rates of various orally effective prodrugs. The research emphasizes the importance of understanding both membrane permeability and luminal stability when developing effective oral prodrugs. []
Valacyclovir
Compound Description: Valacyclovir is a prodrug of acyclovir, an antiviral drug. Valacyclovir exhibits improved oral bioavailability compared to acyclovir. []
Relevance: Although structurally unrelated to Lenampicillin, Valacyclovir is included in a study discussing the kinetic assessment of prodrug luminal degradation. This comparison highlights the broad applicability of prodrug strategies to enhance the pharmacokinetic properties of drugs across different therapeutic classes. []
Faropenem Medoxomil
Compound Description: Faropenem medoxomil is a prodrug of faropenem, a β-lactam antibiotic. It is hydrolyzed to its active form, faropenem, in the body. []
Relevance: This study investigated enzymes responsible for activating certain prodrugs, including Lenampicillin and Faropenem medoxomil. The research identifies Carboxymethylenebutenolidase (CMBL) as a key enzyme involved in hydrolyzing both prodrugs to their active metabolites. []
2-Aminobenzylpenicilloic acid (ABPA) and 5S-Penicilloic acid isomer (5S-ABPA)
Compound Description: ABPA and 5S-ABPA are metabolites of Ampicillin. They are formed during the breakdown of Ampicillin in the body. []
Cefaclor and Cefalexin
Compound Description: Cefaclor and Cefalexin belong to the cephalosporin class of β-lactam antibiotics. They are used to treat various bacterial infections. []
Relevance: While not directly related to Lenampicillin in structure or mechanism, Cefaclor and Cefalexin are mentioned in a study investigating trends in antimicrobial agent use. This study provides context for the use of different antibiotics, including penicillin derivatives like Lenampicillin, in dental practice. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LDN-0212320 is an activator of excitatory amino acid transporter 2 (EAAT2) that increases expression of EAAT2 in PA-EAAT2 cells in a concentration- and time-dependent manner (EC50 = 1.83 μM). It selectively increases EAAT2 protein levels over EAAT1 and EAAT3 protein levels and increases glutamate uptake in primary dissociated neuron and astrocyte mixed cultures when used at concentrations ranging from 1 to 3 μM. LDN-0212320 (3 μM) decreases neuronal loss and degeneration in primary dissociated neuron and astrocyte mixed cultures. In vivo, LDN-0212320 (40 mg/kg, i.p.) increases EAAT2 protein levels and glutamate uptake in mouse forebrain. It also delays motor function decline and increases lifespan in the SOD1G93A transgenic mouse model of amyotrophic lateral sclerosis (ALS). LDN-0212320 Maleate is a novel activator of glutamate transporter EAAT2 translation.
LDN-212854 is a member of the class of quinolines that is quinoline substituted by a 6-[4-(piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl group at position 5. It is a potent ALK inhibitor (IC50 values of 2.4, 1.3, 85.8, 2,133 and 9,276 nM for ALK1, ALK2, ALK3, ALK4 and ALK5, respectively). It has a role as an antineoplastic agent, an angiogenesis inhibitor and an EC 2.7.11.30 (receptor protein serine/threonine kinase) inhibitor. It is a pyrazolopyrimidine, a member of quinolines and a N-arylpiperazine.
Bone morphogenetic proteins (BMPs) are secreted signaling proteins, many of which are involved in various developmental processes, in addition to bone formation. Activation of BMP type I receptors, also known as activin receptor-like kinases (ALK1-7), leads to the assembly of SMAD complexes, which translocate to the nucleus to induce transcriptional activation important for normal development and tissue repair. LDN-214117 is a selective BMP type I receptor kinase ALK1 and ALK2 inhibitor (IC50s = 24 nM for each). It demonstrates preference for ALK1 and ALK2 over ALK3 (IC50 = 1.17 µM) and other related activin and TGF-β type I receptors (IC50s = 3, 0.1, and 16 µM for ALK5, BMP6, and TGF-β, respectively). LDN-214117 is a selective and potent ALK2 inhibitor. LDN-214117 inhibited ALK2 most, with a biochemical IC50 of 24 nM. There are currently no effective therapies for fibrodysplasia ossificans progressiva (FOP), a debilitating and progressive heterotopic ossification disease caused by activating mutations of ACVR1 encoding the BMP type I receptor kinase ALK2. LDN-214117 shows a high degree of selectivity for ALK2 and low cytotoxicity that could provide a template for preclinical development.
LDN-57444 is a Uch-L1 inhibitor ( ubiquitin C-terminal hydrolase-L1) with Ki= 0.4 μ M. Ubiquitin carboxy-terminal hydrolase L1 ( UCH-L1 ) is an intracellular protein abundantly expressed in neurons, and a mutation in UCH-L1 has been identified in familial Parkinson's disease.